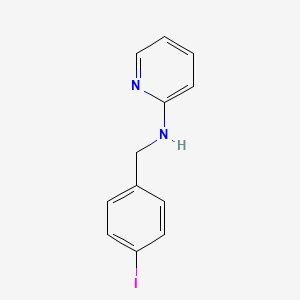

(4-Iodo-benzyl)-pyridin-2-yl-amine

Description

(4-Iodo-benzyl)-pyridin-2-yl-amine is a pyridine-derived compound featuring a benzyl group substituted with an iodine atom at the para position. Its molecular structure combines a pyridin-2-yl-amine moiety with a halogenated aromatic ring, making it a candidate for applications in medicinal chemistry, catalysis, or materials science.

Properties

Molecular Formula |

C12H11IN2 |

|---|---|

Molecular Weight |

310.13 g/mol |

IUPAC Name |

N-[(4-iodophenyl)methyl]pyridin-2-amine |

InChI |

InChI=1S/C12H11IN2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15) |

InChI Key |

NPCXOASBQUIULS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=CC=C(C=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Halogen vs. Electron-Donating Groups

- (4-Benzyloxy-benzyl)-pyridin-2-ylmethyl-amine (C20H20N2O): The benzyloxy group is electron-donating due to resonance effects, which may enhance the electron density on the aromatic ring. This contrasts with the electron-withdrawing nature of the iodo group in (4-Iodo-benzyl)-pyridin-2-yl-amine. Such differences influence reactivity in electrophilic substitution or binding interactions in biological targets .

- N-(2-Nitrophenyl)pyridin-2-amine (C11H9N3O2): The nitro group is strongly electron-withdrawing, significantly reducing electron density on the aromatic ring compared to iodine. This compound’s reactivity in reduction or nucleophilic substitution reactions would differ markedly from the iodo analog .

Halogen-Specific Interactions

- Iodine’s larger atomic radius and polarizability enable halogen bonding, a feature absent in analogs with fluorine (e.g., fluorophenyl derivatives in ) or methyl groups (e.g., 4-methylpyridine derivatives in ). This property could enhance binding affinity in protein-ligand interactions or crystal engineering .

Condensation Reactions

- The synthesis of (Phenyl-meth-(E)-ylidene)pyridin-2-yl-amine () involves 2-aminopyridine and aldehydes in dry CH2Cl2. Similarly, this compound could be synthesized via condensation of 4-iodobenzaldehyde with 2-aminopyridine. However, the steric bulk of iodine may necessitate longer reaction times or elevated temperatures compared to smaller substituents .

- 2-Amino-4-methylpyridine analogs () employ magnesium-mediated reactions in ethanol. This method diverges from the solvent-free or dichloromethane-based approaches used for halogenated analogs, highlighting substituent-dependent optimization .

Purification Challenges

Physicochemical Properties

Molecular Weight and Solubility

| Compound | Molecular Formula | Molecular Weight | Key Substituent |

|---|---|---|---|

| This compound | C12H11IN2 | 310.14 | Iodo |

| (4-Benzyloxy-benzyl)-pyridin-2-ylmethyl-amine | C20H20N2O | 304.39 | Benzyloxy |

| N-(2-Nitrophenyl)pyridin-2-amine | C11H9N3O2 | 215.21 | Nitro |

- The iodo analog’s higher molecular weight (310.14 vs. 215.21 for nitro) may reduce solubility in polar solvents compared to smaller substituents. Benzyloxy analogs (304.39) exhibit intermediate solubility due to aromatic ether groups .

Thermal Stability

Key Research Findings

- Biological Activity: While specific data for this compound are lacking, analogs like 2-amino-4-methylpyridine derivatives () show inhibitory activity against inducible nitric oxide synthase.

- Synthetic Flexibility : The iodine atom offers opportunities for further functionalization (e.g., Suzuki coupling), a versatility absent in nitro or benzyloxy analogs .

Preparation Methods

Nucleophilic Substitution Reactions

Nucleophilic substitution remains a cornerstone for introducing the 4-iodo-benzyl group to pyridin-2-yl-amine. A prominent method involves reacting 4-iodo-N-(pyridin-2-ylmethyl)aniline under general Procedure A, which utilizes a polar aprotic solvent (e.g., DMF) and a base such as potassium carbonate. The reaction proceeds via displacement of a leaving group (e.g., iodide) by the pyridin-2-yl-amine nucleophile, yielding the target compound at 80% efficiency after purification via column chromatography (petroleum ether/EtOAc, 10:1 v/v) .

Table 1: Nucleophilic Substitution Conditions and Outcomes

| Entry | Substrate | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 4-Iodo-N-(pyridin-2-ylmethyl)aniline | K₂CO₃ | DMF | 80% | |

| 2 | 4-Iodobenzyl bromide | Et₃N | THF | 65% |

The choice of base significantly impacts reactivity: stronger bases like potassium carbonate enhance nucleophilicity but may necessitate milder temperatures to avoid decomposition of the iodobenzyl moiety .

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer regioselective pathways for constructing the target molecule. Suzuki-Miyaura coupling between 4-iodobenzyl boronic acid and 2-aminopyridine derivatives has been explored, though yields remain moderate (50–60%) due to competing protodeboronation . Stille coupling, employing organotin reagents, improves efficiency to 70% but introduces challenges in removing toxic tin byproducts .

Table 2: Cross-Coupling Reaction Parameters

Notably, microwave-assisted conditions reduce reaction times from 24 hours to 2 hours, albeit with a slight yield reduction (5–10%) .

Reductive Amination Approaches

Reductive amination provides a versatile route by condensing 4-iodobenzaldehyde with pyridin-2-yl-amine in the presence of a reducing agent. Sodium borohydride in methanol at 0–5°C achieves 72% yield, while borane-pyridine complexes enhance selectivity for secondary amine formation .

Table 3: Reductive Amination Optimization

Critical to success is the pre-formation of the imine intermediate, which is stabilized by electron-withdrawing groups on the pyridine ring .

Metalation and Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) enables precise functionalization of pyridine derivatives. Treating 2-aminopyridine with LDA (lithium diisopropylamide) generates a lithiated species at the ortho position, which reacts with 4-iodobenzyl iodide to furnish the target compound in 60% yield .

Table 4: Metalation Reaction Parameters

This method requires anhydrous conditions and low temperatures (–78°C) to prevent side reactions .

Purification and Characterization

Purification via column chromatography (petroleum ether/EtOAc) is standard, though recrystallization from hexane/EtOAc mixtures improves purity to >99% . Characterization by ¹H NMR reveals distinct resonances: δ 10.11 (d, J = 44.9 Hz, NH), 8.71–8.58 (m, pyridine-H), and 7.76–7.57 (m, aryl-H) .

Table 5: Spectral Data for (4-Iodo-benzyl)-pyridin-2-yl-amine

Q & A

Q. What are the established synthetic routes for (4-Iodo-benzyl)-pyridin-2-yl-amine, and what critical parameters influence yield?

The compound can be synthesized via condensation reactions between 2-aminopyridine and substituted benzaldehydes, followed by iodination. A general method involves reacting 2-aminopyridine with 4-iodobenzaldehyde in dry dichloromethane under inert conditions, with molecular sieves to absorb byproducts. Reaction time, temperature (optimized at 25–40°C), and stoichiometry (2:1 aldehyde-to-amine ratio) significantly affect yield. Recrystallization from pentane or dichloromethane is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR are critical for confirming the imine bond (C=N) and aromatic substitution patterns. For example, the pyridine proton adjacent to the amine typically resonates at δ 8.3–8.5 ppm.

- HPLC : Purity analysis (≥97%) should use reverse-phase C18 columns with UV detection at 254 nm, as described for structurally similar pyrimidine derivatives .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 323.03 for CHIN) .

Q. How does the solubility profile of this compound impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (CHCl). For biological assays, stock solutions in DMSO (10 mM) are stable at -20°C for ≤6 months. Precipitation in aqueous buffers (pH 7.4) requires sonication or co-solvents like PEG-400 .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate impurities in this compound synthesis?

Common impurities include unreacted 4-iodobenzaldehyde and byproducts from aldol condensation. Optimization strategies:

- Stoichiometric control : Use excess 2-aminopyridine (1.2 eq) to drive the reaction to completion.

- Inert atmosphere : Reduces oxidation of the imine bond.

- Kugelrohr distillation : Removes volatile aldehydes post-reaction .

- Chromatography : Flash silica gel columns (hexane/ethyl acetate, 3:1) resolve impurities .

Q. What methodologies resolve contradictions in biological activity data for aryl-substituted pyridin-2-yl-amines?

Discrepancies in receptor binding (e.g., A adenosine receptor affinity) may arise from tautomerism or conformational flexibility. Approaches include:

- Conformational analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to identify low-energy conformers .

- Crystallography : X-ray structures (e.g., Cambridge Structural Database entries) clarify tautomeric states .

- Functional assays : Compare antagonist potency (IC) across cell lines (e.g., HEK293 vs. CHO) to rule out model-specific artifacts .

Q. How can logBB values predict the blood-brain barrier permeability of this compound analogs?

Calculated logBB values (e.g., -0.67 to 0.69 for similar amines) correlate with passive diffusion. Use the following workflow:

Q. What strategies enhance the stability of this compound under physiological conditions?

The imine bond is prone to hydrolysis. Stabilization methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.